molecular formula C8H14O2 B1337895 (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone CAS No. 87655-21-8

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

Cat. No.: B1337895
CAS No.: 87655-21-8
M. Wt: 142.2 g/mol
InChI Key: MAGFJLNBFXFQGX-LURJTMIESA-N
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Description

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Scientific Research Applications

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone typically involves the following steps:

    Starting Material: The synthesis often begins with 2,2-dimethylcyclohexanone.

    Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation reactions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Various substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds or other substituted derivatives.

Mechanism of Action

The mechanism of action of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    ®-(-)-3-Hydroxy-2,2-dimethylcyclohexanone: The enantiomer of the compound with opposite stereochemistry.

    2,2-Dimethylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain reactions.

    3-Hydroxycyclohexanone: Similar structure but without the methyl groups, affecting its steric and electronic properties.

Uniqueness: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups

Properties

IUPAC Name

(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFJLNBFXFQGX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CCCC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452017
Record name (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87655-21-8
Record name (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethylcyclohexane-1,3-dione (2.00 g, 14.3 mmol) in MeOH (20 mL) was added sodium borohydride (135 mg, 3.58 mmol) portion-wise at 0° C. The resulting solution was stirred at room temperature for 1 hour. The reaction was quenched with water and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated to afford the title compound (1.6 g, crude). MS (ESI) m/z 143.2 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
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(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
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(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
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(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
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(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reactant of Route 6
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Customer
Q & A

Q1: What makes (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone a useful starting material in organic synthesis?

A1: This compound's utility stems from its chiral nature and its structure. The presence of the hydroxyl group and the ketone group allows for a variety of chemical transformations. Furthermore, its enantiomeric purity is critical for synthesizing molecules with specific stereochemistry, which is often crucial for biological activity in pharmaceuticals and natural products. [, , , , , , , ].

Q2: Can you give some examples of how this compound has been used to synthesize complex molecules?

A2: this compound has served as a key starting material in the total synthesis of various natural products. Examples include:

  • (−)-K-76: This complement inhibitor was synthesized using this compound, showcasing its potential in medicinal chemistry. []
  • (−)-Warburganal: This insect antifeedant was synthesized in 20 steps starting from this compound. []
  • (−)-Subersic acid: This sponge-derived inhibitor of human 15-lipoxygenase was synthesized using this compound, highlighting its utility in accessing diverse natural product scaffolds. []
  • (+)-Hongoquercin B: The absolute configuration of this weakly antibacterial fungal metabolite was determined through its synthesis starting from this compound. []
  • Ancistrofuran enantiomers: Both enantiomers of this defensive compound were synthesized using this compound as a starting point, demonstrating its versatility in stereoselective synthesis. []

Q3: How is this compound typically prepared?

A3: A common method for preparing this compound is through the enantioselective reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This biocatalytic approach offers a sustainable and efficient way to access the desired enantiomer with high selectivity. [, ]

Q4: What are the potential advantages of using a biocatalytic approach like Baker's yeast for this transformation?

A4: Baker's yeast offers several advantages as a biocatalyst. It operates under mild reaction conditions, reducing the need for harsh chemicals or high temperatures. This approach aligns with green chemistry principles by offering an environmentally friendly alternative to traditional chemical synthesis methods. Furthermore, the enzymatic reduction often exhibits high enantioselectivity, leading to the desired (S)-enantiomer with high purity. [, ]

Q5: What spectroscopic techniques are typically used to characterize this compound?

A5: NMR spectroscopy, particularly 1H and 13C NMR, is commonly employed to confirm the structure and purity of this compound. Analysis of Mosher esters by NMR is a powerful method for determining the enantiomeric purity of chiral alcohols, including this compound. [].

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